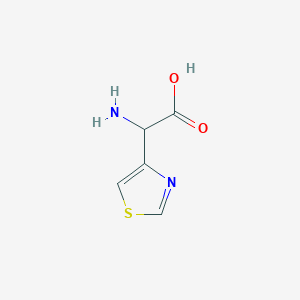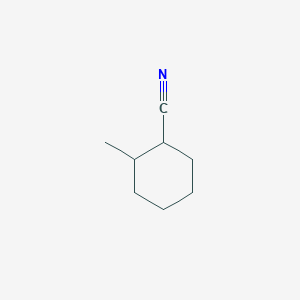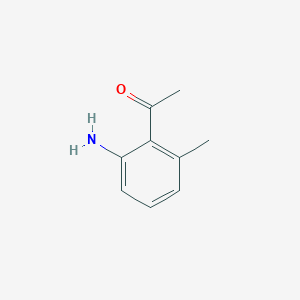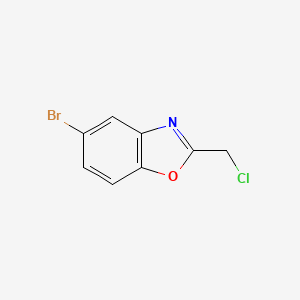
4-Bromo-3-iodoaniline
Descripción general
Descripción
4-Bromo-3-iodoaniline (4-BIA) is an organoiodide compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-BIA is a versatile compound that is used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent marker in biological imaging.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation
Kádár, Nagy, Karancsi, and Farsang (2001) investigated the electrochemical oxidation of 4-bromoaniline and other related compounds in acetonitrile solution. They found that the main electrochemical oxidation route in acetonitrile solution was similar to the 4-chloroanilines, suggesting potential applications in electrochemical processes and analyses (Kádár et al., 2001).
Crystal Structure Comparison
Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, with their bromo, chloro, and ethynyl derivatives. This research highlights the structural differences and similarities among these compounds, which is crucial for understanding their properties and potential applications in material science (Dey & Desiraju, 2004).
Synthesis of Biologically Active Compounds
Wang, Guo, Linxiao Wang, Ouyang, Qinqin Wang, and Zhu (2015) detailed the synthesis of Bromo-4-iodoquinoline from 4-bromoaniline, highlighting its importance as an intermediate for creating biologically active compounds. This underscores the role of haloanilines, including 4-bromo-3-iodoaniline, in pharmaceutical and biochemical research (Wang et al., 2015).
Use in Photovoltaic Devices
Liu, Huettner, Rong, Sommer, and Friend (2012) explored the use of 4-bromoanisole, a compound related to this compound, in controlling phase separation and phase purity in organic photovoltaic devices. This research demonstrates the potential application of related haloanilines in renewable energy technologies (Liu et al., 2012).
Supramolecular Studies
Research by Dey, Jetti, Boese, and Desiraju (2003) on the crystal structures of 4-substituted anilines, including haloanilines, contributes to the understanding of supramolecular interactions. This is important for the development of new materials and understanding molecular interactions in various fields (Dey et al., 2003).
Safety and Hazards
4-Bromo-3-iodoaniline is classified as dangerous, with hazard statements H301, H312, and H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
- Hartwig, J. F., Shekhar, S., Shen, Q., & Barrios-Landeros, F. (2009). Synthesis of Anilines. Wiley Online Library
- Multistep Synthesis. Chemistry LibreTexts
- 4-Bromo-3-iodoaniline SDS. ECHEMI
- 3-Bromo-4-iodoaniline Safety Data Sheet. ChemicalBook
- This compound. ChemSpider
: Synthesis of Anilines - Wiley Online Library : 16.6: Multistep Synthesis - Chemistry LibreTexts : This compound SDS, Safety Data Sheets - ECHEMI : 3-BROMO-4-IODOANILINE - Safety Data Sheet - ChemicalBook : This compound | C6H5BrIN | ChemSpider
Propiedades
IUPAC Name |
4-bromo-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUNPPIEVYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561529 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-64-9 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)



![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)


![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

